

MI-888's potency compared to first-generation MDM2 inhibitors

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MI-888: A New Era of Potency in MDM2 Inhibition

A comparative analysis of **MI-888** and first-generation MDM2 inhibitors reveals a significant leap in potency and pre-clinical efficacy, positioning **MI-888** as a highly promising candidate for p53-reactivating cancer therapies.

MI-888, a second-generation MDM2 inhibitor, demonstrates sub-nanomolar binding affinity to the MDM2 protein, significantly surpassing the potency of first-generation inhibitors such as the Nutlin family and other early clinical candidates. This enhanced potency translates to superior performance in cellular assays and in vivo models, marking a substantial advancement in the quest to restore the tumor-suppressing function of p53.

Unprecedented Potency: A Quantitative Comparison

The inhibitory potential of **MI-888** against the MDM2-p53 interaction has been quantified through various biophysical and cellular assays. The data consistently highlights its superiority over first-generation compounds.



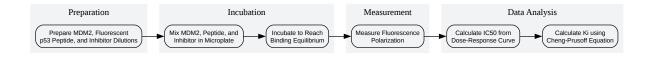
Inhibitor	Туре	Binding Affinity (Ki)	Biochemical Assay (IC50)	Cellular Assay (IC50)
MI-888	Second- Generation	0.44 nM[1][2]	-	60 - 92 nM[3]
Nutlin-3a	First-Generation	36 nM[4]	90 nM[5]	1 - 2 μM[6]
RG7112 (Idasanutlin)	First-Generation	-	18 nM[4]	0.18 - 2.2 μM[5]
MI-219	First-Generation	5 nM[4]	-	~500 nM[4]
AMG 232 (Navtemadlin)	First-Generation	0.045 nM (KD)[7] [8]	0.6 nM[5]	9.1 - 23.8 nM[9]

The MDM2-p53 Signaling Pathway and Inhibition

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions. MDM2 inhibitors, such as MI-888, work by disrupting the MDM2-p53 interaction, thereby reactivating p53 and its downstream signaling pathways.



DNA Damage Oncogenic Stress DNA Damage Oncogenic Stress DNA Damage Oncogenic Stress MI-888 First-Gen Inhibitors Cell Cycle Arrest MDM2 Apoptosis MDM2 Cell Cycle Arrest



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